molecular formula C9H9BClN3O2 B14086831 (5-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid

(5-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B14086831
M. Wt: 237.45 g/mol
InChI Key: WFCUFGMMYOSFFF-UHFFFAOYSA-N
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Description

(5-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a chloro group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.

    Substitution on the Pyridine Ring: The pyridine ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling of Pyrazole and Pyridine Rings: The pyrazole ring is then coupled with the chlorinated pyridine ring using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Boronic Acid Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.

    Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.

    Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Boronic Esters: Formed from oxidation reactions.

    Substituted Pyridines: Formed from substitution reactions.

Scientific Research Applications

(5-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid: Similar structure but with a bromo group instead of a chloro group.

    (5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid: Lacks the methyl group on the pyrazole ring.

    (5-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid: The boronic acid group is attached to a different position on the pyridine ring.

Uniqueness

(5-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of new pharmaceuticals.

Properties

Molecular Formula

C9H9BClN3O2

Molecular Weight

237.45 g/mol

IUPAC Name

[5-chloro-6-(4-methylpyrazol-1-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H9BClN3O2/c1-6-3-13-14(5-6)9-8(11)2-7(4-12-9)10(15)16/h2-5,15-16H,1H3

InChI Key

WFCUFGMMYOSFFF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N2C=C(C=N2)C)Cl)(O)O

Origin of Product

United States

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